molecular formula C11H7F3OS B13248605 3-(3-(Trifluoromethoxy)phenyl)thiophene

3-(3-(Trifluoromethoxy)phenyl)thiophene

Cat. No.: B13248605
M. Wt: 244.23 g/mol
InChI Key: FHGIZIRHRVBDMZ-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Organofluorine chemistry has thus become a cornerstone of modern pharmaceutical and materials science research. nih.gov The trifluoromethoxy group (-OCF3), in particular, is highly valued for its unique electronic effects and metabolic stability. mdpi.comnih.gov

Key properties imparted by the trifluoromethoxy group include:

High Electronegativity : The strong electron-withdrawing nature of the -OCF3 group can significantly influence the electron distribution within the phenyl ring and the adjacent thiophene (B33073) moiety. mdpi.com

Increased Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to permeate biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, a crucial feature in drug design. mdpi.com

Modulation of Physicochemical Properties : The incorporation of a trifluoromethoxy group allows for the fine-tuning of a compound's properties, such as its pKa, solubility, and molecular conformation. hovione.com

The trifluoromethyl group (-CF3) is another widely used fluorinated moiety. While both -CF3 and -OCF3 groups enhance lipophilicity and metabolic stability, the trifluoromethoxy group is generally considered to be more lipophilic. mdpi.com The presence of the oxygen atom in the -OCF3 group also allows for some modulation of polarity. mdpi.com

Significance of Thiophene Scaffolds in Modern Synthesis

Thiophene is a five-membered, sulfur-containing heterocyclic compound that is aromatic in nature. britannica.com This aromaticity, combined with the presence of the sulfur heteroatom, endows thiophene and its derivatives with a unique set of properties that make them exceptionally versatile building blocks in organic synthesis. numberanalytics.comderpharmachemica.com

Key Attributes of the Thiophene Ring:

Electronic Properties : The sulfur atom contributes electron density to the ring, making thiophene more electron-rich and generally more reactive in electrophilic substitution reactions than benzene (B151609).

Structural Versatility : The thiophene ring can be readily functionalized at various positions through reactions like cross-coupling (e.g., Suzuki, Stille), C-H activation, and cyclization. numberanalytics.com This allows for the construction of complex molecular architectures. numberanalytics.com

Bioisosterism : In medicinal chemistry, the thiophene ring is often used as a bioisostere for the phenyl ring. wikipedia.orgnih.gov Replacing a benzene ring with a thiophene can maintain or improve biological activity while favorably altering properties like metabolic stability and solubility. wikipedia.orgnih.gov

Applications in Materials Science : Thiophene is a fundamental unit in the synthesis of conducting polymers, such as polythiophene. wikipedia.org These materials are crucial for the development of organic electronics, including solar cells and field-effect transistors. bohrium.comresearchgate.net

The synthesis of thiophene derivatives can be achieved through various established methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses, which allow for the creation of a wide array of substituted thiophenes. derpharmachemica.comnih.gov

Overview of Research Trajectories for Aryl-Thiophene Systems

Aryl-thiophene systems, which consist of an aromatic ring directly bonded to a thiophene ring, are a major focus of contemporary research due to their wide-ranging applications. The specific properties of these systems can be finely tuned by altering the substituents on either the aryl or the thiophene ring. researchgate.net

Current Research Areas:

Organic Electronics : Aryl-thiophenes are extensively investigated as materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The ability to tune their electronic properties makes them ideal candidates for use as semiconductors and light-harvesting dyes. bohrium.combeilstein-journals.org For instance, thieno[3,2-b]thiophene (B52689) (TT) units, a fused bicyclic thiophene system, are frequently incorporated into p-type semiconductors and electron-donating materials for solar cells. nih.govbeilstein-journals.org

Medicinal Chemistry : The combination of aryl and thiophene motifs is prevalent in the design of new therapeutic agents. Thiophene-containing drugs have been developed for a range of conditions, and ongoing research explores new derivatives for anticancer, antimicrobial, and anti-inflammatory applications. nih.govjournalwjarr.com The aryl group provides a scaffold for introducing various functional groups to optimize drug-receptor interactions.

Sensors and Diagnostics : The fluorescent properties of some aryl-thiophene derivatives make them suitable for use in chemical sensors and bio-diagnostic tools. bohrium.com Research has explored polymeric films derived from compounds like 3-(4-trifluoromethyl-phenyl)-thiophene for the electrochemical detection of various analytes. mdpi.comresearchgate.net

The synthesis of these systems often relies on powerful cross-coupling reactions that efficiently form the crucial carbon-carbon bond between the two aromatic rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3OS

Molecular Weight

244.23 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]thiophene

InChI

InChI=1S/C11H7F3OS/c12-11(13,14)15-10-3-1-2-8(6-10)9-4-5-16-7-9/h1-7H

InChI Key

FHGIZIRHRVBDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Trifluoromethoxy Phenyl Thiophene and Its Core Scaffold Analogs

Strategic Approaches to Thiophene (B33073) Ring Functionalization

The functionalization of the thiophene ring is a critical aspect of synthesizing 3-(3-(Trifluoromethoxy)phenyl)thiophene. Various methods are employed to introduce the substituted phenyl group at the desired position on the thiophene core.

Direct C-H Arylation Strategies

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. unipd.it In the context of synthesizing 3-arylthiophenes, this strategy involves the direct coupling of a thiophene with an appropriately substituted aryl halide. unipd.itnih.gov Palladium-catalyzed protocols are commonly employed for this transformation. nih.govmdpi.com

For the synthesis of this compound, this would involve the reaction of thiophene with 1-bromo-3-(trifluoromethoxy)benzene (B1268021) in the presence of a palladium catalyst, a suitable ligand, a base, and often an additive like pivalic acid to facilitate the concerted metalation-deprotonation step. unipd.it The choice of catalyst and reaction conditions is crucial to control regioselectivity, favoring arylation at the C3 position over the more sterically accessible C2 or C5 positions. mdpi.com Research has shown that phosphine-free bis(alkoxo)palladium complexes can be highly efficient for the C2 arylation of thiophenes. organic-chemistry.org

Table 1: Key Parameters in Direct C-H Arylation of Thiophenes

ParameterDescriptionCommon Examples
Catalyst Transition metal complex that facilitates the C-H activation and C-C bond formation.Palladium acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand A molecule that coordinates to the metal center, influencing its reactivity and selectivity.Tri(o-tolyl)phosphine (P(o-Tol)₃), Tricyclohexylphosphine (PCy₃)
Base Neutralizes the acid generated during the reaction and can participate in the C-H activation step.Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent The medium in which the reaction is carried out.N,N-Dimethylacetamide (DMAc), Toluene, Dioxane
Additive A substance added to improve the reaction efficiency or selectivity.Pivalic acid (PivOH)

Cross-Coupling Reactions for Phenyl Group Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide reliable methods for constructing the C-C bond between the thiophene and phenyl rings.

The Suzuki-Miyaura coupling is a widely used and versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.orgtcichemicals.com For the synthesis of this compound, two primary disconnection approaches are possible:

Route A: Coupling of thiophene-3-boronic acid with 1-bromo-3-(trifluoromethoxy)benzene.

Route B: Coupling of 3-bromothiophene (B43185) with (3-(trifluoromethoxy)phenyl)boronic acid.

Both routes are viable, and the choice often depends on the availability and stability of the starting materials. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. researchgate.netunimib.it

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/Conditions
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium fluoride (B91410) (CsF)
Solvent System Toluene/Water, Dioxane/Water, Dimethoxyethane (DME)/Water
Temperature Typically elevated temperatures (e.g., 80-110 °C)

While the Suzuki-Miyaura coupling is prevalent, other transition metal-mediated reactions offer alternative synthetic pathways.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For the target molecule, this could involve reacting 3-(tributylstannyl)thiophene with 1-bromo-3-(trifluoromethoxy)benzene. numberanalytics.comlibretexts.org A significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method is known for its high reactivity and functional group tolerance. wikipedia.orgillinois.eduyoutube.com The synthesis could proceed via the coupling of a 3-thienylzinc halide with 1-bromo-3-(trifluoromethoxy)benzene.

Buchwald-Hartwig Amination: While primarily used for forming carbon-nitrogen bonds, the principles of palladium-catalyzed cross-coupling are relevant. wikipedia.orgacsgcipr.org The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide. thieme-connect.deyoutube.com While not directly applicable to the synthesis of the target C-C bond, the extensive development of ligands and catalyst systems for this reaction has influenced the broader field of cross-coupling. researchgate.net

Thiophene Cyclization Methodologies (e.g., Gewald, Paal-Knorr Synthesis) and Subsequent Functionalization

Instead of functionalizing a pre-existing thiophene ring, the target molecule can be synthesized by first constructing a substituted thiophene ring and then introducing the aryl group.

Gewald Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgumich.eduscispace.com While this method yields a 2-aminothiophene, subsequent modifications, such as diazotization followed by a Sandmeyer-type reaction or a cross-coupling reaction, would be necessary to introduce the 3-(3-(trifluoromethoxy)phenyl) group. The versatility and mild conditions of the Gewald reaction make it an attractive starting point for creating diverse thiophene scaffolds. arkat-usa.orgresearchgate.net

Paal-Knorr Synthesis: The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. organic-chemistry.orgwikipedia.orgquimicaorganica.org To synthesize a precursor for this compound, one could envision a 1,4-dicarbonyl compound that, upon cyclization, yields a thiophene with a functional group at the 3-position suitable for subsequent cross-coupling. quora.com

Introduction of Trifluoromethoxy Moieties

The trifluoromethoxy (OCF₃) group is a crucial pharmacophore that can significantly alter a molecule's physicochemical properties. mdpi.com Its introduction onto an aromatic ring is a non-trivial synthetic step. nih.gov

Direct trifluoromethoxylation of phenols or aryl halides is a common strategy. mdpi.com For the synthesis of the precursor 1-bromo-3-(trifluoromethoxy)benzene, one could start with 3-bromophenol. The trifluoromethoxy group can be introduced using various reagents, including electrophilic trifluoromethoxylating agents derived from hypervalent iodine. mdpi.com Another approach involves the reaction of an N-oxide with trifluoromethyl triflate. rsc.org A protocol for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives has also been developed. nih.gov

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the chlorination of anisoles followed by a halogen exchange reaction. nih.gov More contemporary methods focus on milder and more functional group-tolerant approaches.

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a challenging yet crucial step in synthesizing the target molecule. nih.gov Historically, methods required harsh conditions, such as the chlorine-fluorine exchange on aryl trichloromethyl ethers using reagents like antimony trifluoride (SbF3) at high temperatures. nih.govnih.gov More contemporary methods offer milder conditions and broader substrate scopes.

Key modern trifluoromethoxylation strategies include:

Oxidative Desulfurization–Fluorination: This protocol involves the conversion of phenols to aryl dithiocarbonates (xanthogenates), which are then treated with a fluorinating agent like hydrogen fluoride–pyridine in the presence of a bromine source (e.g., N-bromosuccinimide) to yield the trifluoromethoxylated arene. nih.gov

Metal-Mediated Cross-Coupling: Silver-mediated cross-coupling reactions have been developed, reacting aryl stannanes or boronic acids with an in situ generated trifluoromethoxide source. nih.gov This approach has been successfully applied to complex molecules, demonstrating its functional group tolerance. nih.gov

Intramolecular Rearrangement: A novel, operationally simple method involves the trifluoromethylation of protected N-aryl-N-hydroxylamines, which then undergo an intramolecular rearrangement. This strategy provides efficient access to ortho-OCF3 substituted anilines, which are valuable precursors. nih.gov

Photoredox Catalysis: Recent advancements have enabled the direct C-H trifluoromethoxylation of arenes and heteroarenes using redox-active catalysts and novel trifluoromethoxylating reagents. researchgate.net These reactions can proceed at room temperature, tolerate a wide variety of functional groups, and require only catalytic amounts of the redox agent, representing a significant step forward in efficiency and accessibility. researchgate.netfigshare.com

Table 1: Comparison of Selected Trifluoromethoxylation Strategies

StrategyReagentsConditionsAdvantagesLimitations
Chlorine-Fluorine Exchange Ar-CCl₃, SbF₃/HFHigh temperature (~160-200 °C)Established methodHarsh conditions, limited substrate scope
Oxidative Desulfurization Ar-xanthogenate, HF-Py, NBSModerateMilder than exchange methodsUse of corrosive HF-Py
Ag-mediated Coupling Ar-SnR₃/B(OH)₂, AgOCF₃ sourceMildGood for complex moleculesRequires pre-functionalized arenes
Photoredox C-H Activation Arene, OCF₃ reagent, photocatalystRoom temp, visible lightDirect C-H functionalization, very mildReagent cost and availability

Precursors for Trifluoromethoxy Phenyl Fragment Synthesis (e.g., 4-(Trifluoromethoxy)aniline (B150132) Synthesis)

The synthesis of the 3-(trifluoromethoxy)phenyl fragment often relies on building blocks that are subsequently used in cross-coupling reactions. While the target compound features a 3-substituted pattern, the synthesis of the isomeric precursor 4-(trifluoromethoxy)aniline is well-documented and illustrates the general chemical principles involved. researchgate.netresearchgate.net This compound is a key intermediate for various pharmaceuticals and agrochemicals. researchgate.netsnnu.edu.cn

Historically, the synthesis of 4-(trifluoromethoxy)aniline involved multi-step, often low-yielding processes such as trifluoromethoxybenzamide degradation or high-pressure ammonolysis of trifluoromethoxychlorobenzene. researchgate.net A more contemporary and scalable industrial process involves the nitration of trifluoromethoxybenzene followed by reduction.

Typical Synthesis Pathway for 4-(Trifluoromethoxy)aniline:

Nitration: Trifluoromethoxybenzene is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 30-45°C) to produce a mixture of para- and ortho-nitrotrifluoromethoxybenzene, with the para isomer being the major product. snnu.edu.cnmdpi.com

Reduction: The resulting nitrated intermediate is then reduced to the corresponding aniline. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction using agents like iron in the presence of an acid (e.g., HCl). mdpi.com

A newer method has been proposed involving the reaction of trifluoromethoxybenzene with sodium ferrate and sodium amide in DMSO, reportedly achieving a high molar yield of 98.2%. researchgate.net

Table 2: Selected Synthesis Methods for 4-(Trifluoromethoxy)aniline

MethodStarting MaterialKey ReagentsReported YieldReference
Nitration & Reduction TrifluoromethoxybenzeneHNO₃/H₂SO₄, then Fe/HClGood (industrial process) snnu.edu.cnmdpi.com
High-Pressure Ammonolysis TrifluoromethoxychlorobenzeneAmmoniaVariable researchgate.net
Amidation/Degradation Trifluoromethoxybenzamide-Variable, multi-step researchgate.net
Ferrate/Amide Reaction TrifluoromethoxybenzeneSodium ferrate, Sodium amide98.2% researchgate.net

Multi-Component Reactions and One-Pot Syntheses of Derivatives

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and waste reduction by combining multiple synthetic steps without isolating intermediates. acs.orgrsc.org These strategies are highly valuable for constructing complex heterocyclic scaffolds like substituted thiophenes.

The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.org Modern variations of this and other MCRs allow for the creation of diverse thiophene derivatives. For instance, a one-pot, two-step, three-component reaction has been developed for 2-amino-3-arylthiophenes using arylacetonitriles, chalcones, and elemental sulfur. This approach is particularly relevant as it allows for the direct installation of an aryl group at the C3 position of the thiophene ring.

One-pot protocols have also been developed for highly substituted thiophenes starting from 1,3-dicarbonyl compounds. A sequential, one-pot reaction involving a 1,3-dicarbonyl, carbon disulfide, an alkyl bromide, and a methylene-active bromide can yield 2,3,4,5-tetrasubstituted thiophenes in high yields (77-94%). Such strategies could be adapted to produce analogs of this compound by selecting appropriately substituted starting materials.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.

Solvent-Free and Alternative Solvents: Many synthetic protocols are being redesigned to reduce reliance on volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to cleaner reactions, higher yields, and drastically reduced reaction times. For thiophene synthesis, Pd-catalyzed direct C-H arylation has been successfully performed in greener solvents like glycerol (B35011) or even industrial wastewater, demonstrating the robustness and environmental benefits of the methodology. An environmentally benign method for synthesizing halogenated thiophenes uses ethanol (B145695) as a solvent with readily available inorganic reagents like copper(II) sulfate (B86663) and sodium halides.

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. Palladium-catalyzed direct C-H arylation of thiophenes is a prime example of an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the aromatic partners.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety when handling hazardous reagents, improved heat and mass transfer, higher reproducibility, and easier scalability. The synthesis of active pharmaceutical ingredients and heterocyclic intermediates is increasingly being transferred to flow systems. This technology allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. For a multi-step synthesis, flow reactors can be linked sequentially, streamlining the entire process.

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, the concept of stereoselectivity becomes critical when considering derivatives of this scaffold that may possess elements of chirality. A key type of chirality relevant to biaryl systems is atropisomerism , which arises from hindered rotation around a single bond connecting the two aromatic rings. nih.gov

While the phenyl-thiophene bond in the title compound rotates freely at room temperature, the introduction of sufficiently bulky substituents at the positions ortho to this bond (i.e., the 2- and 4-positions of the thiophene and the 2'- and 6'-positions of the phenyl ring) could create a significant energy barrier to rotation. This would result in stable, non-interconverting enantiomers known as atropisomers.

The asymmetric synthesis of such axially chiral biaryls is a significant challenge in organic chemistry. Strategies to achieve this include:

Catalytic Asymmetric Cross-Coupling: Employing chiral ligands in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to control the formation of the stereogenic axis.

Central-to-Axial Chirality Transfer: Designing a synthesis where a stereocenter in a precursor molecule directs the formation of the chiral axis during an aromatization or rearrangement step. nih.gov

Dynamic Kinetic Resolution: Using a chiral catalyst to selectively react with one enantiomer of a rapidly equilibrating mixture of atropisomers, thereby funneling the mixture into a single, stable enantiomeric product. researchgate.net

Therefore, while stereoselective synthesis is not a concern for this compound itself, it is a crucial consideration for the design and synthesis of its sterically hindered analogs, which could have applications as chiral ligands or in pharmacology where stereoisomers often exhibit different biological activities.

Chemical Reactivity and Mechanistic Investigations of 3 3 Trifluoromethoxy Phenyl Thiophene Systems

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is known to be significantly more reactive towards electrophiles than benzene (B151609). The regioselectivity of electrophilic aromatic substitution (EAS) on the thiophene ring of 3-(3-(trifluoromethoxy)phenyl)thiophene is governed by the directing effects of the 3-phenyl substituent. In 3-substituted thiophenes, the phenyl group acts as a deactivating substituent through its inductive effect, but more importantly, it directs incoming electrophiles to the C2 and C5 positions of the thiophene ring. This is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the substitution at these positions.

The 3-(trifluoromethoxy)phenyl group itself contains a strongly deactivating trifluoromethoxy (-OCF3) group on the phenyl ring. The -OCF3 group is characterized by a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). nih.govbeilstein-journals.org This deactivating nature of the substituent on the phenyl ring will have a minor influence on the electrophilic substitution pattern of the thiophene ring, which is primarily dictated by the position of the phenyl substituent on the thiophene.

Therefore, electrophilic attack on this compound is expected to occur predominantly at the C2 and C5 positions of the thiophene ring. The relative ratio of C2 to C5 substitution will be influenced by steric hindrance, with the C5 position generally being more accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E+)Major Product(s)Minor Product(s)Rationale
NO2+ (Nitration)2-Nitro-3-(3-(trifluoromethoxy)phenyl)thiophene and 5-Nitro-3-(3-(trifluoromethoxy)phenyl)thiophene4-Nitro-3-(3-(trifluoromethoxy)phenyl)thiopheneThe 3-phenyl group directs ortho and para (C2 and C5) to itself. The C5 position is sterically less hindered.
Br+ (Bromination)2-Bromo-3-(3-(trifluoromethoxy)phenyl)thiophene and 5-Bromo-3-(3-(trifluoromethoxy)phenyl)thiophene4-Bromo-3-(3-(trifluoromethoxy)phenyl)thiopheneSimilar to nitration, the directing effect of the 3-phenyl group dominates.
RCO+ (Acylation)5-Acyl-3-(3-(trifluoromethoxy)phenyl)thiophene2-Acyl-3-(3-(trifluoromethoxy)phenyl)thiopheneDue to the bulkiness of the acyl group, substitution is highly favored at the less sterically hindered C5 position.

Nucleophilic Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be exceptionally stable and unreactive towards nucleophiles. nih.gov This inertness stems from the high strength of the carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms, which reduces the electron density on the central carbon atom, making it less susceptible to nucleophilic attack.

For a nucleophilic substitution to occur on the trifluoromethoxy group, it would require either the departure of a fluoride (B91410) ion (F-), which is a poor leaving group, or the displacement of the entire -OCF3 group. Both pathways are energetically unfavorable under standard nucleophilic substitution conditions. The aromatic ring would need to be activated by potent electron-withdrawing groups in the ortho and para positions to facilitate nucleophilic aromatic substitution (SNAr), and even then, the trifluoromethoxy group is a very poor leaving group.

Therefore, in the context of this compound, the trifluoromethoxy group is expected to be inert to most nucleophilic reagents. Reactions involving nucleophiles are far more likely to occur at other positions in the molecule, such as the thiophene ring, if appropriate activating groups are present.

Redox Chemistry of the Aryl-Thiophene System

Oxidation Reactions

The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of thiophene derivatives with oxidizing agents such as peroxy acids (e.g., m-CPBA) typically leads to the formation of the corresponding thiophene-1-oxide (sulfoxide) and subsequently to the thiophene-1,1-dioxide (sulfone). The reactivity of the thiophene ring towards oxidation is influenced by the electronic nature of its substituents.

In the case of this compound, the electron-withdrawing nature of the 3-(3-(trifluoromethoxy)phenyl) substituent would slightly decrease the electron density on the thiophene ring, making it less susceptible to oxidation compared to unsubstituted thiophene. However, oxidation at the sulfur atom is still expected to be the primary oxidative pathway under appropriate conditions.

Furthermore, electrochemical oxidation of a similar compound, 3-(4-(trifluoromethyl)phenyl)thiophene, has been shown to lead to the formation of a polymeric film on the electrode surface. mdpi.com This suggests that under electrochemical conditions, this compound could also undergo oxidative polymerization, where the thiophene rings couple to form a polythiophene chain. The oxidation potential for this process would be influenced by the electron-withdrawing trifluoromethoxy group.

Table 2: Expected Products of Oxidation of this compound

Oxidizing AgentExpected Major Product
m-CPBA (1 equivalent)This compound-1-oxide
m-CPBA (excess)This compound-1,1-dioxide
Electrochemical OxidationPoly(this compound)

Reduction Reactions

The reduction of aryl-thiophene systems can proceed via several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide can lead to the saturation of the thiophene ring to form a thiolane. Under harsher conditions, hydrodesulfurization can occur, leading to the cleavage of the C-S bonds and removal of the sulfur atom.

For this compound, catalytic hydrogenation would be expected to selectively reduce the thiophene ring, as the phenyl ring is generally more resistant to hydrogenation under typical conditions. The trifluoromethoxy group is stable under these reducing conditions.

Functional Group Interconversions on the Phenyl and Thiophene Rings

Functional group interconversions on the this compound system can be achieved through various modern synthetic methodologies. Given the stability of the trifluoromethoxy group, functionalization would primarily target the C-H bonds of both the thiophene and the phenyl rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could be employed if a halo-substituted derivative of the parent molecule is available. More direct approaches involve C-H activation/functionalization. The C-H bonds on the thiophene ring, particularly at the C2 and C5 positions, are more acidic and generally more reactive towards C-H activation than those on the phenyl ring. acs.orgconicet.gov.arnih.govresearchgate.netmdpi.com

Directed ortho-metalation (DoM) could potentially be used to functionalize the phenyl ring. However, the trifluoromethoxy group is not a strong directing group for ortho-lithiation.

Table 3: Potential Functional Group Interconversions

Reaction TypeTarget RingPotential ReagentsExpected Product
Direct ArylationThiopheneAr-Br, Pd catalyst2-Aryl-3-(3-(trifluoromethoxy)phenyl)thiophene or 5-Aryl-3-(3-(trifluoromethoxy)phenyl)thiophene
HalogenationThiopheneNBS, NCS2- or 5-Halo-3-(3-(trifluoromethoxy)phenyl)thiophene
Lithiation/Electrophilic QuenchThiophenen-BuLi, then E+2- or 5-Substituted-3-(3-(trifluoromethoxy)phenyl)thiophene

Reaction Kinetics and Thermodynamic Studies

In electrophilic aromatic substitution, the reaction rate is expected to be slower than that of unsubstituted thiophene due to the deactivating inductive effect of the 3-phenyl substituent. The trifluoromethoxy group on the phenyl ring will have a negligible electronic effect on the reaction rate at the thiophene ring.

The distribution of ortho (C2) versus para (C5) substitution products can be subject to kinetic or thermodynamic control. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com At lower temperatures, the reaction is typically under kinetic control, and the product distribution is determined by the relative activation energies for the formation of the different sigma complexes. The C2 position is generally electronically favored. At higher temperatures, the reaction may become reversible and fall under thermodynamic control, where the product ratio is determined by the relative stabilities of the products. The C5-substituted product is often thermodynamically more stable due to reduced steric hindrance.

A detailed understanding of the reaction kinetics and thermodynamics would require dedicated experimental studies, including reaction rate measurements under various conditions and computational modeling to determine the energy profiles of the reaction pathways.

Theoretical and Computational Chemistry of 3 3 Trifluoromethoxy Phenyl Thiophene

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis, Molecular Orbitals)

The electronic structure of 3-(3-(trifluoromethoxy)phenyl)thiophene is fundamental to understanding its reactivity, optical properties, and intermolecular interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in this exploration. A central aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, calculations would likely show that the HOMO is predominantly localized on the electron-rich thiophene (B33073) ring, which is a common characteristic of π-conjugated systems containing this heterocycle. The LUMO, conversely, would be expected to have significant contributions from both the phenyl and thiophene rings, influenced by the electron-withdrawing trifluoromethoxy (-OCF₃) group. The -OCF₃ group, due to the high electronegativity of fluorine atoms, exerts a strong inductive effect, which can stabilize the LUMO level.

The distribution of these orbitals dictates the molecule's behavior in chemical reactions. For instance, an electrophilic attack would be predicted to occur at the sites of highest HOMO density on the thiophene ring. The HOMO-LUMO gap is also crucial for predicting the electronic absorption spectra of the molecule, as it corresponds to the lowest energy electronic transition. Computational studies on similar 3-phenylthiophene derivatives have shown that substituents on the phenyl ring significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value (eV) Description
HOMO Energy -6.25 Energy of the highest occupied molecular orbital, indicating electron-donating capability.
LUMO Energy -1.10 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability.

Note: The values in this table are hypothetical, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous substituted 3-phenylthiophene molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. The molecule is not planar due to the rotation around the single bond connecting the phenyl and thiophene rings. The dihedral angle (torsional angle) between the two rings is the most important conformational variable.

Conformational analysis using computational methods involves mapping the potential energy surface as a function of this dihedral angle. This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation between them. For biphenyl (B1667301) and related biaryl systems, the preferred conformation is a balance between two opposing factors:

Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings, which favors a twisted conformation.

π-Conjugation: The overlap of the π-systems of the two rings, which is maximized in a planar conformation and provides electronic stabilization.

In this compound, the steric hindrance between the hydrogens at the 2-position of the thiophene and the 2'- and 6'-positions of the phenyl ring forces the molecule to adopt a non-planar ground state. DFT calculations on similar 3-phenylthiophenes have shown that the dihedral angles between the rings typically range from 29° to 36°. The trifluoromethoxy group at the meta-position is not expected to significantly increase the steric barrier compared to an ortho-substituent, but its electronic effects can subtly influence the potential energy surface.

The energy landscape would show two equivalent energy minima corresponding to twisted conformations and a higher energy barrier at the planar conformation (0° dihedral angle) due to steric clash. Another rotational barrier would exist at a 90° dihedral angle, where π-conjugation is completely lost. Understanding this landscape is crucial, as the molecule's properties in solution are an average over the accessible conformations.

Table 2: Calculated Conformational Energy Profile

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 2.5 Planar (Transition State)
~35 0.0 Twisted (Energy Minimum)
90 1.2 Perpendicular (Transition State)
~145 0.0 Twisted (Energy Minimum)

Note: The values in this table are illustrative, representing a typical energy profile for a 3-phenylthiophene system. Actual values would be determined via relaxed potential energy surface scans.

Reaction Mechanism Pathway Elucidation via DFT Calculations

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, typically via a cross-coupling reaction like the Suzuki reaction, or its subsequent functionalization.

A plausible synthetic route is the Suzuki coupling between 3-bromothiophene (B43185) and 3-(trifluoromethoxy)phenylboronic acid. DFT calculations can elucidate the entire catalytic cycle of this reaction. This involves:

Geometry Optimization: Calculating the structures of all reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest energy point along the reaction coordinate for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Frequency Calculations: Confirming that intermediates are energy minima (all real frequencies) and transition states are first-order saddle points (one imaginary frequency).

Energy Profile Construction: Plotting the Gibbs free energy of the system along the reaction coordinate to map out the complete pathway.

These calculations provide critical information, such as the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. Furthermore, DFT can be used to explore the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution on the thiophene ring. By comparing the activation barriers for attack at different positions (e.g., C2 vs. C5), one can predict the major product, providing insights that are valuable for synthetic planning.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a routine application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing against a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). For fluorinated compounds, DFT predictions are particularly useful for assigning signals in complex spectra. The predicted chemical shift for the -OCF₃ group would be a key identifying feature.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. After geometry optimization, a frequency calculation yields the full set of vibrational modes. These computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. The predicted IR spectrum can be used to assign specific bands to molecular motions, such as C-H stretches, aromatic ring vibrations, and the characteristic strong absorptions associated with C-F and C-O stretching in the trifluoromethoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculation provides the vertical excitation energies (corresponding to λₘₐₓ), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO, π→π). For this compound, the primary absorption in the UV region would likely be attributed to a π→π transition involving the conjugated system.

Table 3: Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹⁹F NMR Chemical Shift (δ) ~ -58 ppm
¹³C NMR C-S (Thiophene) ~ 125 ppm
IR C-F Stretch ~ 1280-1160 cm⁻¹ (strong)

Note: These are representative values based on DFT calculations for compounds with similar functional groups. Experimental conditions can influence actual values.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR study would aim to predict their activity (e.g., as enzyme inhibitors or receptor antagonists) based on calculated molecular descriptors.

The process involves several steps:

Dataset Assembly: A series of analogue compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be classified as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. DFT calculations are often used to generate accurate electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training).

A successful QSAR model for derivatives of this compound could identify the key structural features that enhance or diminish biological activity. For example, a model might reveal that higher HOMO energy and a specific range of molecular volume are correlated with increased potency. Such insights are invaluable for guiding the rational design of new, more effective compounds.

Derivatization and Structural Modifications of the 3 3 Trifluoromethoxy Phenyl Thiophene Scaffold

Introduction of Additional Functionalities on the Thiophene (B33073) Ring (e.g., Halogenation, Nitration, Acylation)

The thiophene ring in 3-(3-(trifluoromethoxy)phenyl)thiophene is susceptible to a variety of electrophilic substitution reactions. The positions and reactivity of the thiophene ring are influenced by the electronic nature of the 3-phenyl substituent.

Halogenation:

Halogenation of 3-phenylthiophene is a common strategy to introduce functional handles for further cross-coupling reactions. acs.org The bromination of 3-phenylthiophene, for instance, can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid. The primary products are typically the 2-bromo and 5-bromo derivatives, with the potential for di-substitution to yield 2,5-dibromo-3-phenylthiophene. The regioselectivity of the reaction can be influenced by the reaction conditions.

Table 1: Halogenation of 3-Arylthiophenes

Reagent Position of Halogenation Product
N-Bromosuccinimide (NBS) 2 and 5 positions 2-Bromo-3-arylthiophene, 5-Bromo-3-arylthiophene, 2,5-Dibromo-3-arylthiophene
N-Iodosuccinimide (NIS) 2 and 5 positions 2-Iodo-3-arylthiophene, 5-Iodo-3-arylthiophene

Nitration:

Acylation:

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the thiophene ring. scribd.comgoogle.com This reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. google.com For 3-phenylthiophene, acylation is expected to occur preferentially at the 2- and 5-positions. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the acylation reaction. scribd.comgoogle.com

Functionalization of the Phenyl Ring and its Trifluoromethoxy Substituent

The phenyl ring of this compound can also be a site for further functionalization, although the presence of the electron-withdrawing trifluoromethoxy group can deactivate the ring towards electrophilic substitution.

The trifluoromethoxy group itself is generally stable to many reaction conditions. beilstein-journals.org However, the unique electronic properties of the -OCF3 group can influence the reactivity of the phenyl ring. nih.gov It is known to be a strong para-directing substituent in electrophilic aromatic substitution reactions. nih.gov

Directed ortho-metalation (DoM) strategies could be employed to introduce substituents at the positions ortho to the thiophene ring or the trifluoromethoxy group. This would involve the use of a directing group to guide a strong base to deprotonate a specific C-H bond, followed by quenching with an electrophile.

Heterocyclic Annulation Strategies Involving the Thiophene Moiety

Heterocyclic annulation involves the construction of a new ring fused to the existing thiophene moiety. This strategy is valuable for creating more complex, polycyclic aromatic systems with potentially interesting electronic and photophysical properties.

One common approach is the annulation of a benzene (B151609) ring to form a benzo[b]thiophene derivative. researchgate.netrug.nl This can be achieved through various synthetic routes, often starting with a functionalized thiophene. For instance, a thiophene derivative with appropriate ortho-substituents can undergo intramolecular cyclization to form the fused ring system.

Another strategy involves the reaction of thiophene derivatives with Michael acceptors. rug.nl This can lead to the formation of various fused heterocyclic systems depending on the nature of the starting materials and the reaction conditions.

Preparation of Conjugated Systems and Oligomers

The this compound scaffold can serve as a building block for the synthesis of conjugated polymers and oligomers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

Polythiophenes are a well-studied class of conjugated polymers. rsc.org The introduction of the 3-(3-(trifluoromethoxy)phenyl) substituent can significantly impact the properties of the resulting polymer, including its solubility, electronic energy levels, and solid-state morphology.

The synthesis of these conjugated systems often involves cross-coupling reactions, such as Suzuki or Stille coupling, to link the monomer units together. For example, a dihalogenated derivative of this compound could be polymerized with a diboronic acid or distannane derivative.

Table 2: Examples of Conjugated Polymers based on Thiophene Derivatives

Polymer Type Monomer Units Potential Properties
Poly(3-arylthiophene)s 3-Arylthiophene derivatives Tunable electronic and optical properties, improved solubility

Strategic Modifications for Structure-Property Relationship Studies

Systematic structural modifications of the this compound scaffold are crucial for establishing structure-property relationships. These studies help in understanding how changes in the molecular structure affect the material's properties and performance in various applications.

Key modifications include:

Varying the position of the trifluoromethoxy group on the phenyl ring (ortho, meta, para) to study the impact of its electronic and steric effects.

Introducing different substituents on the thiophene or phenyl rings to modulate the electronic properties, solubility, and intermolecular interactions.

Altering the length and nature of the conjugated backbone in oligomers and polymers to tune the absorption and emission properties.

These studies are essential for the rational design of new materials with optimized properties for specific applications.

3 3 Trifluoromethoxy Phenyl Thiophene As a Strategic Intermediate in Organic Synthesis

Role in the Construction of Complex Polycyclic Aromatic Hydrocarbons

While direct literature detailing the use of 3-(3-(Trifluoromethoxy)phenyl)thiophene in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is specific, the principles of PAH synthesis allow for informed postulation of its utility. Established methods for PAH construction, such as palladium-catalyzed [3+3] annulation and phenyl-addition/dehydrocyclization pathways, provide a framework for its potential application. escholarship.orgrsc.org

In these synthetic strategies, aryl-substituted precursors are key building blocks. For instance, the Phenyl-Addition/dehydroCyclization (PAC) pathway involves the reaction of a phenyl radical with an aromatic molecule like biphenyl (B1667301) or naphthalene (B1677914) to form larger PAHs such as triphenylene (B110318) and fluoranthene (B47539) at high temperatures. escholarship.org It is conceivable that derivatives of this compound could serve as the foundational aromatic core, which, upon reaction with other aryl fragments, could undergo intramolecular cyclization to yield complex, fluorinated PAHs. The trifluoromethoxy group would not only influence the electronic properties of the resulting PAH but also enhance its solubility and stability.

Moreover, palladium-catalyzed annulation methods, which couple two smaller aromatic fragments, offer another viable route. rsc.org By functionalizing this compound with appropriate reactive groups (e.g., boronic esters and halides), it could be effectively used in cross-coupling reactions to build up the complex ring systems characteristic of PAHs.

Precursor in the Synthesis of Advanced Organic Materials

The electronic properties endowed by the sulfur-rich thiophene (B33073) ring and the electron-withdrawing trifluoromethoxy group make this compound an attractive precursor for advanced organic materials with tailored functionalities.

The electrochemical polymerization of thiophene derivatives is a well-established method for producing conducting polymers. A study on the electrochemical oxidation of the isomeric compound 3-(4-trifluoromethyl-phenyl)-thiophene has demonstrated its utility as a monomer for creating polymeric films on electrode surfaces. mdpi.com This suggests that this compound can similarly undergo electropolymerization to form polythiophene-based materials. The resulting polymers would possess a backbone of conjugated thiophene units with pendant 3-(trifluoromethoxy)phenyl groups.

The incorporation of the trifluoromethoxy (-OCF3) group is known to enhance the free volume and reduce the polarizability of polymers, which can lead to materials with low dielectric constants. nih.gov Furthermore, the rigidity of the phenylthiophene structure can impart liquid crystalline properties to polymers. Polystyrene derivatives with phenyl-containing side groups have been shown to induce vertical alignment in liquid crystal cells, a crucial property for display technologies. mdpi.com Therefore, polymers derived from this compound could find applications as specialty materials with unique thermal and electronic properties, potentially serving as components in liquid crystal displays.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyPotential AdvantageRationale
Conductivity Tunable electronic propertiesBased on the conjugated polythiophene backbone. mdpi.com
Low Dielectric Constant Suitable for microelectronicsThe -OCF3 group increases free volume and lowers polarizability. nih.gov
Thermal Stability High-temperature applicationsAromatic backbone provides rigidity. mdpi.com
Liquid Crystallinity Applications in display technologyRigid rod-like structure of the monomer unit. mdpi.com

Thiophene-based organic semiconductors are fundamental components in organic field-effect transistors (OFETs). nih.govwikipedia.org The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility and air stability. nih.gov The fusion of thiophene and phenyl rings creates a π-conjugated system that is beneficial for charge transport.

The introduction of fluorine atoms or fluorine-containing groups like trifluoromethoxy is a common strategy to tune the electronic properties of organic semiconductors. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection in devices. The trifluoromethoxy group in this compound would be expected to impart these favorable electronic modifications. Consequently, this compound is a promising building block for the synthesis of small molecules or polymers intended for use as the active semiconductor layer in OFETs and other optoelectronic devices like organic photovoltaics and organic light-emitting diodes. nih.govnih.gov

Building Block for Pharmacologically Relevant Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. escholarship.org Its ability to act as a bioisostere for a phenyl ring and participate in hydrogen bonding makes it a valuable component in the design of bioactive molecules.

A significant application of structures related to this compound is in the synthesis of potent enzyme inhibitors for cancer therapy. For example, the core structure of OSI-930, an inhibitor of the receptor tyrosine kinases c-kit and VEGFR-2, is a 3-amino-N-aryl-thiophene-2-carboxamide. researchgate.net

The synthesis of OSI-930 and its analogs involves the coupling of methyl 3-aminothiophene-2-carboxylate with an appropriately substituted aniline (B41778). researchgate.net Specifically, to generate a key intermediate for OSI-930 related structures, methyl 3-aminothiophene-2-carboxylate is reacted with 4-trifluoromethoxyaniline. This reaction forms a thiophene-2-carboxamide bearing the trifluoromethoxyphenyl group. While this specific example uses a 4-substituted aniline, it highlights the importance of the trifluoromethoxyphenyl-thiophene combination in building the scaffold of these targeted inhibitors. The this compound unit provides the essential structural framework for the development of this class of pharmacologically active compounds.

Table 2: Key Intermediates in the Synthesis of OSI-930 Analogs

Reactant 1Reactant 2Resulting Core StructureRelevance
Methyl 3-aminothiophene-2-carboxylate4-TrifluoromethoxyanilineN-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamideForms the central scaffold of OSI-930. researchgate.net

The versatility of the this compound scaffold extends to its use as a precursor for other classes of bioactive compounds, such as Schiff bases and azo dyes.

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov They are known to possess a wide range of biological activities. Thiophene-containing Schiff bases have been reported to have strong antibacterial properties. bohrium.com To utilize this compound in this context, it would first need to be functionalized to introduce either an amino or a formyl (aldehyde) group onto the thiophene or phenyl ring. For example, formylation of the thiophene ring would allow for subsequent condensation with various primary amines to generate a library of Schiff bases incorporating the this compound moiety for biological screening. ijcce.ac.ir

Dyes: Thiophene-based azo dyes are a significant class of colorants used for dyeing synthetic fibers like polyester. sapub.orgscispace.com These dyes are synthesized through the diazotization of an aminothiophene derivative followed by coupling with a suitable aromatic compound. sapub.org Similar to the synthesis of Schiff bases, this compound would require the introduction of an amino group to serve as the diazo component. The resulting azo dyes would benefit from the presence of the trifluoromethoxy group, which can enhance properties such as lightfastness and sublimation fastness, making them valuable for industrial applications. sapub.org

Strategic Fragment for Ligand Design

The unique combination of the thiophene ring and the trifluoromethoxy-substituted phenyl group in this compound makes it a valuable fragment for the design of ligands targeting a variety of biological receptors. The thiophene core is a versatile scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for phenyl rings, which can lead to improved pharmacokinetic profiles and enhanced binding interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is crucial for drug-receptor engagement. nih.gov

The utility of the this compound scaffold is evident in its potential application in the development of inhibitors for various enzyme families, such as protein kinases and phosphodiesterases (PDEs). google.comnih.gov For instance, the general structure of many kinase inhibitors involves a heterocyclic core, like thiophene, linked to a substituted phenyl ring. nih.gov The this compound moiety can serve as a key building block in the synthesis of such inhibitors, where the thiophene ring can be further functionalized to achieve desired biological activity. While specific examples naming this compound as a direct intermediate are not prevalent in publicly accessible literature, the structural motif is consistent with that of numerous patented kinase and PDE inhibitors. google.comgoogle.com

Table 1: Potential Applications of this compound in Ligand-Based Drug Design

Target ClassRationale for UsePotential Advantages
Protein KinasesThe thiophene core can mimic the hinge-binding region of ATP, while the trifluoromethoxy-phenyl group can occupy the hydrophobic pocket.Enhanced metabolic stability, improved cell permeability, and potential for high selectivity.
PhosphodiesterasesThe scaffold can be elaborated to fit into the active site of various PDE isoforms, with the trifluoromethoxy group contributing to binding affinity.Increased lipophilicity for better blood-brain barrier penetration in neurological applications and improved oral bioavailability.
G-protein coupled receptors (GPCRs)The aromatic nature of the compound allows for π-π stacking interactions, and the substituents can be tailored for specific receptor subtypes.Fine-tuning of agonist/antagonist activity and reduction of off-target effects.

Role in Catalyst Development and Support Systems

While the primary application of this compound appears to be in medicinal chemistry, its structural features suggest potential roles in catalyst development. The sulfur atom in the thiophene ring can coordinate to transition metals, making thiophene-containing ligands valuable in homogeneous catalysis. osti.gov The electronic properties of the thiophene ring, and consequently the catalytic activity of the metal center, can be modulated by the substituents on the phenyl ring. The electron-withdrawing nature of the trifluoromethoxy group can influence the electron density at the sulfur atom, which in turn can affect the binding and activation of substrates at the metal center.

Although direct applications of this compound in catalysis are not extensively documented, related thiophene derivatives have been used to create metal complexes for various catalytic transformations. nih.gov For example, thiophene carboxamide ligands have been used to prepare zinc, copper, and cobalt complexes. nih.gov It is conceivable that this compound could be functionalized to create novel ligands for a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, polymeric materials derived from thiophene derivatives are known for their conductive properties and have been used as supports for catalysts. While not directly involving the specific compound of interest, research on polythiophenes demonstrates their potential in creating stable and reusable catalytic systems. The presence of the trifluoromethoxy-phenyl substituent could impart desirable solubility and processing characteristics to such polymeric supports.

Design and Synthesis of Labeled Compounds

The development of radiolabeled compounds is essential for in vivo imaging techniques like Positron Emission Tomography (PET), which are invaluable in drug discovery and clinical diagnostics. The structure of this compound is amenable to isotopic labeling with common PET radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

Fluorine-18 Labeling: The most direct approach for ¹⁸F-labeling would be the introduction of the radioactive isotope onto the phenyl ring. This is typically achieved through nucleophilic aromatic substitution (SNA r) on a precursor molecule bearing a suitable leaving group, such as a nitro or a trimethylammonium group, at the position desired for labeling. nih.gov Given the presence of the trifluoromethoxy group, direct labeling on the phenyl ring might be challenging. An alternative would be to synthesize a derivative of the thiophene ring with a leaving group for subsequent radiofluorination. iaea.org

Carbon-11 Labeling: For ¹¹C-labeling, a common strategy is the introduction of a [¹¹C]methyl group. nih.gov This can be accomplished by reacting a suitable precursor, such as a desmethyl derivative or a compound with a leaving group, with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. sci-hub.se For this compound, a precursor could be designed where a functional group on either the thiophene or the phenyl ring is converted to a [¹¹C]methyl group. For instance, a carboxylic acid derivative could be reduced and then methylated, or a stannyl (B1234572) precursor on the thiophene ring could undergo a ¹¹C-methylation reaction. sci-hub.se

The synthesis of labeled versions of this compound would enable its use as a scaffold for developing novel PET tracers. These tracers could be used to study the in vivo pharmacokinetics and target engagement of drug candidates derived from this intermediate.

Table 2: Potential Strategies for Radiolabeling of this compound Derivatives

IsotopeLabeling StrategyPrecursor RequirementPotential Application
¹⁸FNucleophilic Aromatic SubstitutionPrecursor with a leaving group (e.g., -NO₂, -NMe₃⁺) on the phenyl or thiophene ring.Development of PET tracers for imaging receptors or enzymes where the fluorine atom does not disrupt binding.
¹¹CN-[¹¹C]MethylationA precursor with a reactive site for methylation (e.g., -OH, -NH₂, -SH) or a stannyl derivative for cross-coupling.PET imaging to study drug pharmacokinetics, target occupancy, and enzyme activity in real-time.

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